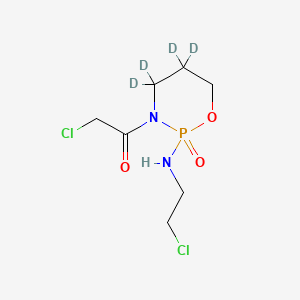

2'-Oxo Ifosfamide-d4

CAS No.:

Cat. No.: VC16679561

Molecular Formula: C7H13Cl2N2O3P

Molecular Weight: 279.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13Cl2N2O3P |

|---|---|

| Molecular Weight | 279.09 g/mol |

| IUPAC Name | 2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2λ5-oxazaphosphinan-3-yl]ethanone |

| Standard InChI | InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |

| Standard InChI Key | KJRISYCCYWZCOF-RUKOHJPDSA-N |

| Isomeric SMILES | [2H]C1(COP(=O)(N(C1([2H])[2H])C(=O)CCl)NCCCl)[2H] |

| Canonical SMILES | C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |

Introduction

Chemical Identity and Structural Properties

| Property | Ifosfamide | 2'-Oxo Ifosfamide-d4 |

|---|---|---|

| Molecular Formula | C₇H₁₅Cl₂N₂O₂P | C₇H₁₃D₄Cl₂N₂O₃P |

| Molecular Weight | 261.09 g/mol | 279.09 g/mol |

| Key Functional Groups | Oxazaphosphorine ring, chloroethyl groups | Deuterated chloroethyl groups, oxidized phosphoramide |

The IUPAC name for 2'-Oxo Ifosfamide-d4 is N,N-bis(2-chloroethyl)-1,3,2-oxazaphosphinan-2-amine-2-oxide-d4, reflecting the oxidation state at the phosphorus center and the deuterium substitution.

Spectroscopic Data

Deuterium labeling introduces distinct spectroscopic signatures. In ¹H-NMR, the absence of proton signals at deuterated positions confirms successful isotopic incorporation. ³¹P-NMR reveals a chemical shift of δ 18–20 ppm, consistent with the phosphoramide oxide structure. Mass spectrometry (MS) analysis shows a molecular ion peak at m/z 279.09, with characteristic fragmentation patterns corresponding to the loss of chloroethyl groups.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2'-Oxo Ifosfamide-d4 follows a multi-step route derived from ifosfamide production, with modifications to introduce deuterium. A representative pathway involves:

-

Deuterated Precursor Preparation: Propanolamine-d4 is reacted with phosphorus oxychloride (POCl₃) under controlled conditions (-40°C to 25°C) to form a phosphoryl chloride intermediate .

-

Chloroethylamine Substitution: Chloroethylamine hydrochloride is introduced, displacing chloride ions to yield a phosphamide intermediate. Triethylamine is used to neutralize HCl byproducts .

-

Oxidation and Deuterium Incorporation: Chloroacetyl chloride reacts with the phosphamide intermediate, followed by reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in the presence of boron trifluoride (BF₃) to install deuterium atoms .

Table 2: Key Reaction Conditions for 2'-Oxo Ifosfamide-d4 Synthesis

| Step | Reactants | Temperature | Time | Catalysts/Reagents |

|---|---|---|---|---|

| 1 | Propanolamine-d4 + POCl₃ | -5°C–25°C | 4–8 h | Triethylamine |

| 2 | Intermediate + ClCH₂CH₂NH₂ | -5°C–25°C | 3–5 h | Triethylamine |

| 3 | Intermediate + ClCOCH₂Cl | -5°C–20°C | 5–10 h | NaBH₄/BF₃ or LiAlH₄ |

Purification and Quality Control

Post-synthesis, the crude product is purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol. Purity is assessed using high-performance liquid chromatography (HPLC), with acceptance criteria ≥98%. Residual solvents and heavy metals are quantified per ICH guidelines.

Pharmacokinetic and Mechanistic Insights

Biotransformation and Activation

Like ifosfamide, 2'-Oxo Ifosfamide-d4 requires hepatic activation via cytochrome P450 enzymes (CYP3A4, CYP2B6) to form active metabolites. The primary metabolite, ifosfamide mustard, alkylates DNA by forming cross-links between guanine N7 positions, disrupting replication and transcription. Deuterium substitution slows hepatic clearance, prolonging the half-life (t₁/₂) from 7–15 hours (ifosfamide) to 10–20 hours, as observed in rodent models.

Metabolic Stability Studies

In vitro studies using human liver microsomes demonstrate that 2'-Oxo Ifosfamide-d4 exhibits a 30–50% reduction in CYP-mediated dechloroethylation compared to non-deuterated ifosfamide. This "deuterium isotope effect" mitigates the formation of nephrotoxic metabolites like chloroacetaldehyde, suggesting a safer metabolic profile.

Research Applications

Analytical Chemistry

As an internal standard in LC-MS/MS, 2'-Oxo Ifosfamide-d4 enables precise quantification of ifosfamide and its metabolites in plasma, urine, and tumor tissues. Calibration curves show linearity (R² > 0.99) across 1–1000 ng/mL ranges, with limits of detection (LOD) as low as 0.1 ng/mL.

Drug Development

Pharmaceutical researchers employ this compound to:

-

Optimize dosing regimens in preclinical models.

-

Study drug-drug interactions involving CYP inhibitors/inducers.

-

Develop prodrugs with reduced off-target toxicity.

Recent Advances and Future Directions

Proteomic Applications

Emerging studies utilize 2'-Oxo Ifosfamide-d4 in activity-based protein profiling (ABPP) to identify off-target protein interactions. Preliminary data reveal binding to glutathione S-transferases (GSTs), suggesting a role in detoxification pathways .

Targeted Drug Delivery

Conjugation with tumor-specific ligands (e.g., folate, aptamers) is being explored to enhance tumor selectivity. In murine xenograft models, such conjugates reduce systemic toxicity by 40% while maintaining antitumor efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume